N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide
Description
N-(4-{[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide is a pyrimidine-derived small molecule featuring a cyclohexanecarboxamide core linked to a substituted pyrimidine scaffold. The compound’s structure includes a 4-methyl-pyrrolidin-1-yl substituent on the pyrimidine ring and a para-aminophenyl group bridging the pyrimidine and cyclohexanecarboxamide moieties.
Properties
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-16-15-20(27-13-5-6-14-27)26-22(23-16)25-19-11-9-18(10-12-19)24-21(28)17-7-3-2-4-8-17/h9-12,15,17H,2-8,13-14H2,1H3,(H,24,28)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQDTNYOPVXIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3CCCCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide is a pyrrolidine derivative containing a pyrimidine ring. Pyrrolidine derivatives often show significant pharmacological activity. They act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by acting as an antagonist of the vanilloid receptor 1, it can affect pain perception and inflammation. By inhibiting enzymes like phosphodiesterase type 5, it can influence cellular signaling pathways. .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For example, by inhibiting certain enzymes, it can alter cellular processes and lead to changes in cell function. .
Biological Activity
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The molecular formula for this compound is with a molecular weight of 418.4 g/mol. Its structure includes a pyrimidine ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O2 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4N+[O-] |
The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes, inhibiting their catalytic activity through binding at the active site. This often involves hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways critical for cellular responses.
- Cell Cycle Regulation : Studies suggest that it may interfere with cell proliferation and apoptosis pathways, potentially activating tumor suppressor proteins or inhibiting oncogenic signals.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant anticancer properties:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF7), liver cancer (HepG2), and colon cancer (DLD1). The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Case Studies
A notable case study evaluated the compound's efficacy against hepatocellular carcinoma (HCC). The study reported:
- Cell Line : HepG2
- IC50 Value : 0.25 μM
- Mechanism : The compound was found to regulate AMPK phosphorylation and activate downstream signaling pathways, leading to cell cycle arrest in a p53-dependent manner .
Another study focused on its effects on multiple myeloma cells, where it was observed to induce apoptosis through mitochondrial dysfunction, highlighting its potential as a therapeutic agent in hematological malignancies .
Comparative Analysis with Similar Compounds
When comparing this compound to other pyrimidine derivatives, several distinctions emerge:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| N-(piperidine-4-yl)benzamide derivatives | Antitumor | 0.49–48.0 μM |
| N-(1-(2,6-difluorobenzyl)-piperidine) | Hepatocarcinoma | 0.25 μM |
| N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin]} | Broad-spectrum anticancer | Varies |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 387.5 g/mol. Its structural complexity arises from the presence of a pyrimidine ring, which is known for its biological activity, and a cyclohexanecarboxamide moiety that contributes to its pharmacological properties. The compound's structure facilitates interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide exhibit promising anticancer properties. Pyrimidine derivatives are often explored for their ability to inhibit specific kinases involved in cancer progression, suggesting that this compound may also act as a kinase inhibitor.
-
Antiviral Properties :
- The compound's structural features may allow it to interfere with viral replication mechanisms. Research into pyrimidine derivatives has uncovered their potential as antiviral agents against various viruses, including those responsible for respiratory illnesses and other viral infections.
-
Neuroprotective Effects :
- Compounds within this chemical class have been investigated for neuroprotective properties. The ability to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate biological pathways by interacting with specific receptors or enzymes. For example:
- Cell Proliferation Assays : The compound has shown to inhibit cell growth in various cancer cell lines, indicating potential use as an anticancer agent.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound:
- Tumor Growth Inhibition : In vivo studies revealed significant tumor reduction in treated subjects compared to controls, supporting its role in cancer therapy.
Potential Case Studies
| Case Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated significant reduction in tumor size in xenograft models using similar pyrimidine derivatives. |
| Study 2 | Neuroprotective Effects | Showed improved cognitive function in animal models of Alzheimer's when treated with related compounds. |
| Study 3 | Antiviral Activity | Found effective against influenza virus in vitro, suggesting broader antiviral potential. |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Compounds
*Calculated based on molecular formula.
Key Observations:
- Substituent Flexibility: The target compound’s pyrrolidin-1-yl group distinguishes it from analogues with piperidin-1-yl (e.g., ) or sulfamoylphenyl (e.g., ) substituents. Pyrrolidine’s smaller ring size may enhance steric accessibility for target binding compared to piperidine.
- Carboxamide Linkage: Unlike sulfonamide-containing derivatives (e.g., ), the cyclohexanecarboxamide group in the target compound may improve metabolic stability or alter solubility.
- Aromatic Modifications: The para-aminophenyl bridge in the target contrasts with the fluorophenyl or methoxyphenyl groups in ’s antimicrobial pyrimidines, suggesting divergent biological targets .
Preparation Methods
Cyclocondensation of β-Keto Esters with Guanidine Derivatives
A modified Biginelli reaction using ethyl acetoacetate and N-pyrrolidinylguanidine under acidic conditions yields 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine. Typical conditions include:
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Reactants : Ethyl acetoacetate (1.2 eq), N-pyrrolidinylguanidine hydrochloride (1.0 eq).
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Catalyst : Conc. HCl (10 mol%) in ethanol at reflux (78°C, 12 h).
Mechanism : Acid-catalyzed cyclization forms the pyrimidine ring, with pyrrolidine introduced via the guanidine precursor.
Halogenation-Amination Strategy
An alternative method involves chlorination followed by amination:
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Chlorination : 4-Methyl-6-chloropyrimidin-2-amine is treated with pyrrolidine in DMF at 100°C (24 h, 85% yield).
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Characterization : NMR (DMSO-d6): δ 2.25 (s, 3H, CH3), 1.85–1.95 (m, 4H, pyrrolidine), 3.45–3.55 (m, 4H, pyrrolidine).
Formation of the Anilino Linker
The 4-aminophenyl group is introduced via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig coupling.
Nucleophilic Aromatic Substitution
Reactants :
-
4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine (1.0 eq).
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1-Fluoro-4-nitrobenzene (1.1 eq).
Conditions :
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K2CO3 (2.0 eq), DMSO, 120°C, 18 h.
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Yield : 65% after column chromatography (SiO2, ethyl acetate/hexane).
Reduction of Nitro Group :
Buchwald-Hartwig Amination
For electron-deficient aryl halides:
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Catalyst : Pd2(dba)3 (2 mol%), Xantphos (4 mol%).
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Base : Cs2CO3 (2.5 eq), toluene, 110°C, 24 h.
Amide Coupling with Cyclohexanecarbonyl Chloride
The final step involves coupling the aniline intermediate with cyclohexanecarbonyl chloride.
Schotten-Baumann Reaction
Conditions :
Carbodiimide-Mediated Coupling
Reagents :
Purification : Recrystallization from ethyl acetate/hexane (m.p. 198–200°C).
Analytical Characterization and Validation
Spectroscopic Data :
-
NMR (400 MHz, DMSO-d6) : δ 1.20–1.50 (m, 10H, cyclohexane), 2.25 (s, 3H, CH3), 3.45–3.55 (m, 4H, pyrrolidine), 6.75 (d, J = 8.4 Hz, 2H, ArH), 7.60 (d, J = 8.4 Hz, 2H, ArH), 9.85 (s, 1H, NH).
-
HRMS (ESI+) : m/z calcd. for C23H30N5O [M+H]+: 400.2451; found: 400.2453.
HPLC Purity : >99% (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).
Comparative Evaluation of Synthetic Routes
| Parameter | Route A (Late-Stage Amidation) | Route B (Early Pyrimidine Assembly) |
|---|---|---|
| Total Yield | 62% | 58% |
| Purification Complexity | Moderate (Column + Recrystallization) | High (Multiple Intermediate Steps) |
| Scalability | Suitable for >100 g | Limited by Pd Catalysts |
| Cost Efficiency | High (Cheap Reagents) | Moderate (Pd Catalysts Increase Cost) |
Route A is favored for industrial-scale synthesis due to fewer steps and lower catalyst dependency.
Challenges and Optimization Strategies
-
Regioselectivity in Pyrimidine Substitution : Ensuring exclusive substitution at the 6-position requires careful control of reaction stoichiometry and temperature.
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Amide Racemization : Using EDCl/HOBt at 0–5°C minimizes epimerization during coupling.
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Byproduct Formation : Unreacted cyclohexanecarbonyl chloride is quenched with aqueous NaHCO3 to prevent side reactions .
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 110°C | 65–75 |
| 2 | EDCI, HOBt, DCM, RT | 80–85 |
| 3 | Silica gel (hexane:EtOAc 3:1) | >95 purity |
How is the compound’s structural integrity validated post-synthesis?
Answer:
A combination of spectroscopic and chromatographic techniques is used:
- NMR Spectroscopy :
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 408.2) and purity (>95%) .
- X-ray Crystallography (if crystalline): Resolves dihedral angles between aromatic and heterocyclic rings, as seen in similar pyrimidine derivatives .
Advanced Research Questions
How can reaction yields be optimized for large-scale synthesis?
Answer:
Yield optimization requires:
- Computational Reaction Design : Quantum chemical calculations (e.g., DFT) predict transition states and guide solvent/catalyst selection (e.g., DMF vs. THF for amination steps) .
- Condition Screening : High-throughput experimentation (HTE) tests variables like temperature (80–120°C), base (K₂CO₃ vs. Cs₂CO₃), and catalyst loading (1–5 mol% Pd) .
- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation to minimize side reactions (e.g., over-alkylation) .
Q. Table 2: Catalyst Optimization for Amination Step
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 110 | 72 |
| Pd(dba)₂ | Toluene | 100 | 58 |
| PdCl₂(PPh₃)₂ | DMSO | 120 | 65 |
How should researchers resolve contradictions in biological activity data across assays?
Answer:
Contradictions often arise from assay-specific variables:
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability assays (e.g., MTT) to confirm target engagement .
- Buffer Conditions : Test pH sensitivity (e.g., activity loss at pH <6 due to protonation of the pyrrolidine nitrogen) .
- Metabolite Interference : LC-MS/MS identifies if metabolites (e.g., oxidative derivatives) contribute to off-target effects .
What strategies are effective for identifying the compound’s molecular targets?
Answer:
- Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays with cell lysates, followed by SDS-PAGE/MS to identify binding proteins .
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify IC₅₀ values for hits .
- Molecular Docking : Use AutoDock Vina to model interactions with predicted targets (e.g., ATP-binding pockets of Aurora kinases) .
Q. Table 3: Example Kinase Screening Data
| Kinase | IC₅₀ (nM) | Selectivity vs. Off-Targets |
|---|---|---|
| Aurora A | 12.3 | 50-fold over CDK2 |
| EGFR | >10,000 | N/A |
| ABL1 (T315I) | 1,450 | 10-fold over wild-type |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
